molecular formula C7H8N2O B13839042 1,3-Bis(ethenyl)imidazol-2-one

1,3-Bis(ethenyl)imidazol-2-one

Cat. No.: B13839042
M. Wt: 136.15 g/mol
InChI Key: LUJRIRBQVSBUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(ethenyl)imidazol-2-one is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring two ethenyl groups attached to the imidazole ring, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(ethenyl)imidazol-2-one can be achieved through several methods. One common approach involves the condensation of acyloins with monosubstituted ureas. This reaction typically proceeds in solvents such as acetic acid, ethylene glycol, or toluene, and can be catalyzed by acids like trifluoroacetic acid . Another method involves the intramolecular cyclization of ureidoacetals, ureido-1,3-oxazinanes, and ureidoketones .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(ethenyl)imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazolone derivatives, imidazolidine derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Bis(ethenyl)imidazol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(ethenyl)imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethylimidazol-2-one: Similar in structure but with ethyl groups instead of ethenyl groups.

    1,3-Dimethylimidazol-2-one: Contains methyl groups instead of ethenyl groups.

    1,3-Diphenylimidazol-2-one: Features phenyl groups instead of ethenyl groups

Uniqueness

1,3-Bis(ethenyl)imidazol-2-one is unique due to the presence of ethenyl groups, which impart distinct reactivity and chemical properties. This makes it particularly valuable for applications requiring specific chemical modifications and interactions .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,3-bis(ethenyl)imidazol-2-one

InChI

InChI=1S/C7H8N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-6H,1-2H2

InChI Key

LUJRIRBQVSBUCP-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CN(C1=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.